molecular formula C19H18F3N3O3S B2800110 (2,5-Dimethylfuran-3-yl)(4-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 1203344-97-1

(2,5-Dimethylfuran-3-yl)(4-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone

Cat. No.: B2800110
CAS No.: 1203344-97-1
M. Wt: 425.43
InChI Key: XQZKKIDASLBEPS-UHFFFAOYSA-N
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Description

(2,5-Dimethylfuran-3-yl)(4-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C19H18F3N3O3S and its molecular weight is 425.43. The purity is usually 95%.
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Scientific Research Applications

Anti-mycobacterial Applications

The benzo[d]thiazol-2-yl(piperazin-1-yl)methanone scaffold, which includes structures similar to the chemical compound , has been identified as new anti-mycobacterial chemotypes. A study by Pancholia et al. (2016) synthesized thirty-six benzo[d]thiazole-2-carboxamides and evaluated them for their anti-tubercular activity against Mycobacterium tuberculosis H37Rv strain. Seventeen compounds displayed potential with low micromolar minimum inhibitory concentrations (MICs), indicating their effectiveness in inhibiting the growth of tuberculosis bacteria. This research suggests the chemical compound's potential utility in developing new anti-tubercular agents with low cytotoxicity and significant therapeutic indices Pancholia, S., Dhameliya, T. M., Shah, P., Jadhavar, P. S., Sridevi, J., Yogeshwari, P., Sriram, D., & Chakraborti, A. (2016). European journal of medicinal chemistry, 116, 187-199.

Antimicrobial and Anticonvulsant Activities

Novel pyrazole and benzoxazole derivatives, including structures related to (2,5-Dimethylfuran-3-yl)(4-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone, have been synthesized and screened for their antimicrobial activities. Mhaske, P., Shelke, S. H., Raundal, H., & Jadhav, R. P. (2014) in their study synthesized a novel series of derivatives by reacting 2-substituted-4-methylthiazole-5-carboxylic acid with N-substituted benzyl piperazine. These compounds were found to show moderate to good antimicrobial activity, highlighting the potential of such chemical structures in developing new antimicrobial agents Mhaske, P., Shelke, S. H., Raundal, H., & Jadhav, R. P. (2014). Journal of The Korean Chemical Society, 58, 62-67.

Properties

IUPAC Name

(2,5-dimethylfuran-3-yl)-[4-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3N3O3S/c1-11-9-14(12(2)27-11)17(26)24-5-7-25(8-6-24)18-23-15-4-3-13(10-16(15)29-18)28-19(20,21)22/h3-4,9-10H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQZKKIDASLBEPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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